molecular formula C19H14N2O4S B2790982 N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946334-28-7

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer B2790982
CAS-Nummer: 946334-28-7
Molekulargewicht: 366.39
InChI-Schlüssel: KNNPKHQAWATCHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has been found to be a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of various cytokines and growth factors.

Wirkmechanismus

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its therapeutic effects by inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound effectively blocks the downstream signaling pathways of these cytokines and growth factors, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce inflammation and joint destruction in animal models of rheumatoid arthritis and psoriasis. In clinical trials, this compound has been found to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis, as well as improving the physical function and quality of life of patients. This compound has also been shown to be well-tolerated, with a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against JAK3, its well-characterized mechanism of action, and its extensive preclinical and clinical data. However, this compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to formulate and administer in vivo.

Zukünftige Richtungen

For the research and development of N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide include the investigation of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis, inflammatory bowel disease, and systemic lupus erythematosus. Additionally, the development of more potent and selective JAK3 inhibitors with improved solubility and stability is an area of active research. Finally, the identification of biomarkers that can predict response to JAK3 inhibitors and the development of personalized treatment strategies based on these biomarkers is an area of growing interest.

Synthesemethoden

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials for the synthesis are commercially available and include 3-carbamoyl-5-phenylthiophene-2-carboxylic acid, benzo[d][1,3]dioxole-5-carboxylic acid, and 1-hydroxybenzotriazole. The key intermediate, 3-(3-carbamoyl-5-phenylthiophen-2-yl)propanoic acid, is synthesized via a series of reactions involving esterification, saponification, and amidation. The final coupling reaction involves the condensation of the key intermediate with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).

Wissenschaftliche Forschungsanwendungen

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis. In preclinical studies, this compound has been found to be a potent inhibitor of JAK3, which plays a critical role in the signaling pathways of various cytokines and growth factors involved in the pathogenesis of autoimmune diseases. This compound has been shown to effectively reduce inflammation and joint destruction in animal models of rheumatoid arthritis and psoriasis.

Eigenschaften

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c20-17(22)13-9-16(11-4-2-1-3-5-11)26-19(13)21-18(23)12-6-7-14-15(8-12)25-10-24-14/h1-9H,10H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNPKHQAWATCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.